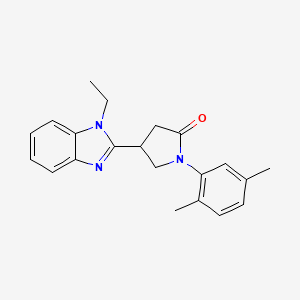![molecular formula C17H20F3N3O B2514462 N-(1-cyanocyclohexyl)-N-methyl-2-{[4-(trifluoromethyl)phenyl]amino}acetamide CAS No. 1259076-33-9](/img/structure/B2514462.png)
N-(1-cyanocyclohexyl)-N-methyl-2-{[4-(trifluoromethyl)phenyl]amino}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(1-cyanocyclohexyl)-N-methyl-2-{[4-(trifluoromethyl)phenyl]amino}acetamide” is a complex organic molecule. It contains a trifluoromethyl group (-CF3), which is often used in medicinal chemistry due to its ability to modify the chemical properties of a molecule . The compound also contains an acetamide group (-CONH2), which can participate in hydrogen bonding and can affect the solubility and reactivity of the molecule .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The trifluoromethyl group is electron-withdrawing, which could affect the electronic distribution in the molecule. The cyclohexyl ring could exist in various conformations depending on the conditions .Chemical Reactions Analysis
The reactivity of this compound would depend on the functional groups present and their relative positions in the molecule. The trifluoromethyl group is generally considered to be inert, but under certain conditions, it can participate in reactions . The acetamide group could be hydrolyzed to produce an amine and a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, affecting its solubility in different solvents .作用機序
Safety and Hazards
特性
IUPAC Name |
N-(1-cyanocyclohexyl)-N-methyl-2-[4-(trifluoromethyl)anilino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3N3O/c1-23(16(12-21)9-3-2-4-10-16)15(24)11-22-14-7-5-13(6-8-14)17(18,19)20/h5-8,22H,2-4,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUKVNFCYAQBVIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CNC1=CC=C(C=C1)C(F)(F)F)C2(CCCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclohexyl)-N-methyl-2-{[4-(trifluoromethyl)phenyl]amino}acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,5-dichlorophenyl)-2-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]acetamide](/img/structure/B2514379.png)
![3-[1-(4-Bromophenyl)cyclopropyl]pyrrolidine;hydrochloride](/img/structure/B2514381.png)
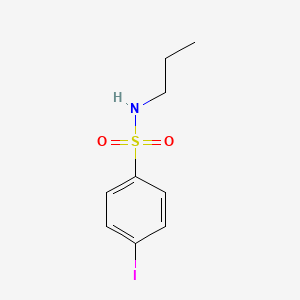
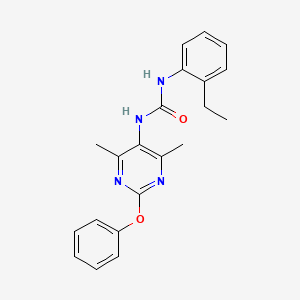
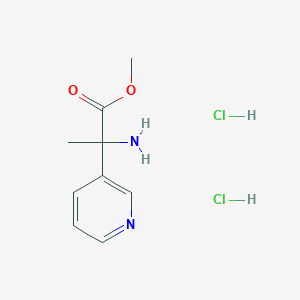
![N-[4-(1,3-benzoxazol-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B2514386.png)
![N-(3-chlorophenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2514387.png)

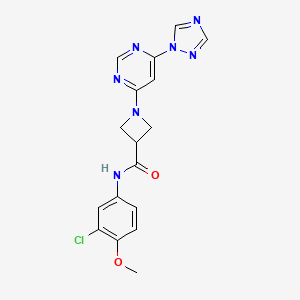
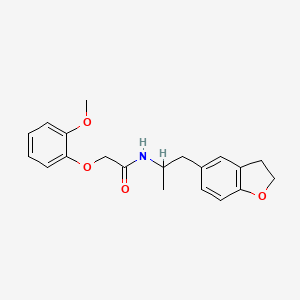
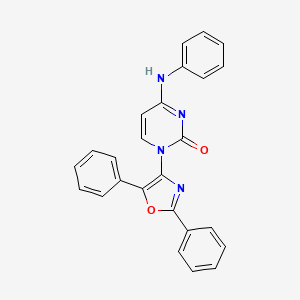
![3-Hydroxy-N-[2-oxo-2-(2,5,6,7-tetrahydrotriazolo[4,5-b]pyridin-4-yl)ethyl]pyridine-2-carboxamide](/img/structure/B2514395.png)
